2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid
Overview
Description
2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is a complex organic compound with a unique structure that combines a quinoline core with a cyclohexylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid typically involves multiple steps, including the formation of the quinoline core and the introduction of the cyclohexylphenyl group. One common method involves the Friedel-Crafts reaction, where cyclohexylbenzene is reacted with ethyl α-chloro-α-(methylthio) acetate to form ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate. This intermediate is then converted into the desired product through a series of reactions, including hydrolysis and desulfurization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline core or the cyclohexylphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or hydroxyl groups.
Scientific Research Applications
2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Hexaprofen: 2-(4-cyclohexylphenyl) propionic acid, known for its anti-inflammatory properties.
Bufexamac: 2-(4-butoxyphenyl) acetohydroxamic acid, used as a topical anti-inflammatory agent.
Uniqueness
2-(4-Cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid is unique due to its combination of a quinoline core with a cyclohexylphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(4-cyclohexylphenyl)-3,6-dimethylquinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c1-15-8-13-21-20(14-15)22(24(26)27)16(2)23(25-21)19-11-9-18(10-12-19)17-6-4-3-5-7-17/h8-14,17H,3-7H2,1-2H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJLFQKYSFUOAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=C2C(=O)O)C)C3=CC=C(C=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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